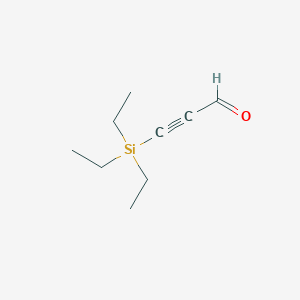
2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
説明
2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is a compound that belongs to a class of bioactive molecules featuring the pyrimidine moiety, which is a heterocyclic aromatic organic compound similar to pyridine. One of the morpholine rings is attached at the 2-position of the pyrimidine ring, while the other is at the 6-position. The carboxylic acid functionality at the 4-position makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is noted for its efficiency and versatility, allowing for the functionalization of the pyrimidine core at the C-4 and C-6 positions . Additionally, the synthesis of novel 2-morpholine carboxylic acid derivatives has been described, which could be further elaborated to other complex structures .
Molecular Structure Analysis
The molecular structure of a related compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. The packing in the solid state is dominated by hydrogen bonds. Density Functional Theory (DFT) calculations were used to optimize the structure and showed consistency with the X-ray diffraction data .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with morpholine has been explored in the synthesis of thiadiazolo-pyrimidine compounds, which have potential as antibacterial drugs. The structures of these compounds were confirmed using NMR and IR spectroscopy . Furthermore, the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine led to the formation of pyrido[3,4-d]pyrimidines, which could be further reacted with trifluoromethanesulfonic anhydride and secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from studies on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. These studies provide insights into the hydrogen bonding capabilities of the pyrimidine unit and the influence of different substituents on the crystal packing and stability . The anti-proliferative activity of a related dimorpholinopyrido-pyrimidine compound on A375 cells was also studied, indicating potential biological activity .
科学的研究の応用
Electrochemical and Spectroelectrochemical Properties
Research on bis-morpholine-substituted compounds has demonstrated their unique electrochemical and spectroelectrochemical properties. Studies have shown that such compounds undergo a sequence of reversible redox processes, indicating potential applications in the development of electronic materials or sensors. The investigation into the isomeric arrangement of these compounds reveals significant differences in their behavior, highlighting the importance of molecular structure in determining electrochemical properties (Goretzki et al., 2008).
Synthesis of Novel Compounds
The synthesis of novel compounds incorporating the morpholine structure, such as 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, has been reported. These synthetic efforts are crucial for developing new materials with potential applications in various fields, including pharmaceuticals and organic materials. The methodologies involved in these syntheses provide a foundation for further exploration of related compounds (Jiao Chun-l, 2014).
Cocrystal Design
Studies have also explored the design of cocrystals involving pyrimidine units and carboxylic acids, showcasing the potential of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid derivatives in the development of new solid forms with enhanced properties. These cocrystals exhibit unique hydrogen bonding patterns and could have implications for pharmaceutical formulations or materials science (Rajam et al., 2018).
将来の方向性
特性
IUPAC Name |
2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c18-12(19)10-9-11(16-1-5-20-6-2-16)15-13(14-10)17-3-7-21-8-4-17/h9H,1-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTAUCRWFSTPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(=O)O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375574 | |
| Record name | 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
CAS RN |
450368-32-8 | |
| Record name | 2,6-Di-4-morpholinyl-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimorpholinopyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)








![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)


